Octoclothepin maleate

Receptor binding Antipsychotic pharmacology Multi-target ligands

Octoclothepin maleate (also known as clorotepine maleate, CAS 4789-68-8) is a tricyclic dibenzothiepin-derived antipsychotic compound that functions as a dual antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors. First derived from perathiepin in 1965 and subsequently marketed in the Czech Republic by Spofa for the treatment of schizophrenic psychosis, octoclothepin exhibits a broad receptor interaction profile extending beyond D2 and 5-HT2A to include high affinity for D1, D3, D4, multiple 5-HT subtypes, α1-adrenergic, and histamine H1 receptors.

Molecular Formula C23H25ClN2O4S
Molecular Weight 461.0 g/mol
CAS No. 4789-68-8
Cat. No. B1246038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctoclothepin maleate
CAS4789-68-8
Synonyms8-chloro-10-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo(b,f)thiepin
clorotepine
clorothepin
clotepin
clothepin
clothepine
octoclothepine
octoclothepine maleate
octoclothepine monomethanesulfonate, (R)-isomer
octoclothepine monomethanesulfonate, (S)-isomer
octoclothepine, (+-)-isomer
octoclothepine, (S)-isomer
octoclothepine, monomethanesulfonate salt
Molecular FormulaC23H25ClN2O4S
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H21ClN2S.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,13,17H,8-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyGWKBZIADWSOIQV-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octoclothepin Maleate (CAS 4789-68-8): A Dibenzothiepin-Derived D2/5-HT2 Antagonist with Established Antipsychotic Profile


Octoclothepin maleate (also known as clorotepine maleate, CAS 4789-68-8) is a tricyclic dibenzothiepin-derived antipsychotic compound that functions as a dual antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors . First derived from perathiepin in 1965 and subsequently marketed in the Czech Republic by Spofa for the treatment of schizophrenic psychosis, octoclothepin exhibits a broad receptor interaction profile extending beyond D2 and 5-HT2A to include high affinity for D1, D3, D4, multiple 5-HT subtypes, α1-adrenergic, and histamine H1 receptors [1][2]. The compound is orally active and demonstrates pronounced central nervous system depressant effects, with active oral doses ranging from 0.54 to 2.2 mg/kg in mice and 0.1 to 4.8 mg/kg in rats [3].

Why Octoclothepin Maleate Cannot Be Readily Substituted with Alternative Dibenzothiepine or Phenothiazine Antipsychotics


Within the dibenzothiepine class and among structurally related tricyclic antipsychotics, receptor binding profiles, in vivo potency rankings, and enantioselective pharmacology exhibit substantial variation that precludes simple functional interchangeability. Octoclothepin maleate demonstrates a unique rank-order position relative to methiothepin, oxyprothepin, perathiepin, and structurally distinct comparators such as haloperidol and chlorpromazine across distinct in vivo pharmacological assays [1]. Specifically, the compound's differential potency in antagonizing DMT-induced versus d-amphetamine-induced hyperthermia in rabbits reveals a characteristic neuropharmacological signature that distinguishes it from both typical and atypical comparators [1]. Furthermore, octoclothepin exhibits enantioselective D2 receptor antagonism, with the (S)-(+)-enantiomer demonstrating greater D2 affinity than the (R)-(-)-enantiomer due to specific conformational requirements at the receptor binding site [2][3]. This stereochemical differentiation, combined with its additional norepinephrine uptake inhibitory activity—a property not uniformly shared across all dibenzothiepine derivatives—further constrains the validity of assuming functional equivalence with closely related analogs [2].

Quantitative Differentiation Evidence for Octoclothepin Maleate: Head-to-Head Comparisons with Structural Analogs and In-Class Alternatives


Broad-Spectrum Receptor Binding Profile: Octoclothepin Maleate's Multi-Target Antagonism Compared to Narrow-Spectrum D2 Antagonists

Octoclothepin maleate demonstrates high affinity for a substantially broader range of monoaminergic receptors than narrow-spectrum D2 antagonists such as haloperidol or raclopride. The compound exhibits confirmed high-affinity binding to dopamine D1, D2, D3, and D4 receptors; serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors; α1A-, α1B-, and α1D-adrenergic receptors; and histamine H1 receptors, where it functions as an antagonist (or inverse agonist) at most sites [1]. In contrast, haloperidol demonstrates primary selectivity for D2-family dopamine receptors with comparatively limited 5-HT2 and α1 engagement, while raclopride is a highly selective D2/D3 antagonist with negligible serotonin receptor activity [1][2]. This broader receptor engagement profile aligns octoclothepin more closely with atypical antipsychotics such as clozapine, yet with a quantitatively distinct receptor occupancy signature.

Receptor binding Antipsychotic pharmacology Multi-target ligands Dopamine receptors Serotonin receptors

Differential In Vivo Antagonism of DMT-Induced versus Amphetamine-Induced Hyperthermia: Octoclothepin's Rank-Order Potency Profile

In a direct head-to-head comparative study of multiple neuroleptics, octoclothepin exhibited a characteristic and quantifiably distinct potency profile in antagonizing DMT-induced versus d-amphetamine-induced hyperthermia in rabbits. For DMT-induced hyperthermia, octoclothepin ranked second in potency among 14 tested compounds (methiothepin > octoclothepin ≥ oxyprothepin > perathiepin > dokloxythepin > mianserine > loxapine > oxypertine > chlorpromazine > pipamperone > fluphenazine > thiothixene > haloperidol > molindone) [1]. Conversely, for d-amphetamine-induced hyperthermia antagonism, the potency order was reversed for several compounds, with octoclothepin ranking substantially lower: haloperidol > chlorpromazine > oxypertine > octoclothepin and methiothepin [1]. Methiothepin required a very high dose of 0.32 mg/kg for effective amphetamine antagonism while showing variable effects at lower doses [1].

In vivo pharmacology Neuroleptic potency DMT hyperthermia Amphetamine hyperthermia Rank-order comparison

Enantioselective D2 Dopamine Receptor Antagonism: (S)-(+)-Octoclothepin versus (R)-(-)-Octoclothepin and Tefludazine

Octoclothepin exhibits stereoselective dopamine D2 receptor antagonism that distinguishes it from racemic mixtures and informs the structural basis of its receptor interactions. The (S)-(+)-enantiomer of octoclothepin demonstrates greater affinity for D2 receptors compared to the (R)-(-)-enantiomer [1]. This enantioselectivity has been rationalized through conformational analysis: the (R)-enantiomer possesses an incorrect orientation of the ammonium hydrogen relative to the receptor binding pocket despite adopting the correct overall folding of the tricyclic scaffold [1][2]. Notably, the biologically active conformation of (S)-(+)-octoclothepin responsible for dopamine receptor antagonism differs from the conformation observed in the crystal structure [2]. Molecular superimposition studies further revealed that the X-ray structure of (S)-(+)-octoclothepin corresponds structurally to the 1S,3R enantiomer of tefludazine, a known amine-uptake inhibitor, providing a structural explanation for octoclothepin's additional norepinephrine (NE) uptake blocking activity [2].

Stereoselectivity Dopamine D2 receptor Enantiomer pharmacology Conformational analysis Structure-activity relationship

In Vivo Dopaminergic Modulation: Striatal DA Depletion and Metabolite Elevation at Defined Subcutaneous Doses

Octoclothepin maleate produces quantifiable alterations in striatal dopamine (DA) neurochemistry at well-defined subcutaneous doses. In rat corpus striatum, octoclothepin administered at doses of 0.5 and 1.5 mg/kg subcutaneously significantly reduced DA levels while concurrently elevating levels of the dopamine metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) [1]. This pattern of DA reduction coupled with metabolite elevation is consistent with D2 receptor antagonist-induced compensatory increases in dopamine turnover. In comparison, typical antipsychotics such as haloperidol produce similar neurochemical changes but at different dose ranges and with distinct temporal dynamics, while atypical agents like clozapine show preferential mesolimbic over striatal effects [1].

In vivo neurochemistry Dopamine metabolism Striatal DA HVA/DOPAC Dose-response

Norepinephrine Uptake Inhibition: A Distinct Pharmacological Property Relative to D2-Selective and Classical Neuroleptics

In addition to its dopamine D2 and serotonin 5-HT2 receptor antagonist activities, octoclothepin maleate possesses norepinephrine (NE) uptake inhibitory activity via blockade of the norepinephrine transporter [1][2]. This property is not shared by classical D2-selective neuroleptics such as haloperidol, which lack significant monoamine uptake inhibition, nor by many atypical antipsychotics that primarily exert their effects through receptor antagonism alone [1]. Structural analysis revealed that the X-ray conformation of (S)-(+)-octoclothepin corresponds to the 1S,3R enantiomer of tefludazine, a known amine-uptake inhibitor, providing a mechanistic basis for this activity [2]. The enantioselectivity of NE-uptake inhibition is predicted to be low, with the (S)-(+)-enantiomer being the more active optical isomer [2].

Norepinephrine transporter Amine uptake inhibition NE uptake Polypharmacology Antidepressant-like activity

Metabolic Interconversion: Octoclothepine-N-Oxide Reduction as a Potential Regulatory Mechanism

Octoclothepin maleate undergoes a distinctive metabolic interconversion pathway wherein its N-oxide metabolite, octoclothepine-N-oxide, is reduced back to the parent compound octoclothepine by rat liver microsomes in the presence of NADPH under anaerobic conditions [1]. This reduction reaction is inhibited by carbon monoxide and oxygen, while SKF 525A slightly stimulates the reduction rate [1][2]. Kinetic analysis of this enzymic reduction suggests a high affinity of the microsomal enzyme system toward the N-oxide substrate in this biotransformation [2]. This N-oxide reduction pathway has been proposed as a potential mechanism for regulating drug levels in patients, representing a metabolic feature not uniformly documented across other dibenzothiepine derivatives or classical antipsychotics [2].

Drug metabolism N-oxide reduction Liver microsomes Pharmacokinetics Metabolic regulation

Optimal Research and Industrial Application Scenarios for Octoclothepin Maleate Based on Quantified Differentiation Evidence


D2/5-HT2 Dual Antagonism Reference Standard for Atypical Antipsychotic Mechanism Studies

Octoclothepin maleate serves as a validated reference compound for studies investigating the pharmacological mechanisms of atypical antipsychotic action, particularly those requiring concurrent dopamine D2 and serotonin 5-HT2 receptor antagonism. Its broad receptor engagement profile, extending to D1, D3, D4, multiple 5-HT subtypes, and α1-adrenergic receptors [1], provides a multi-target tool for mechanistic investigations that cannot be adequately addressed using selective D2 antagonists such as haloperidol or raclopride. The compound's established in vivo neurochemical effects—specifically, significant striatal DA reduction and HVA/DOPAC elevation at subcutaneous doses of 0.5-1.5 mg/kg [2]—offer validated pharmacodynamic endpoints for studies of dopaminergic transmission modulation.

Stereoselective D2 Antagonism and Enantiomer-Specific SAR Investigations

The documented stereoselectivity of octoclothepin at D2 dopamine receptors makes it a valuable tool for structure-activity relationship (SAR) studies and enantiomer-specific pharmacological investigations. Researchers studying the conformational requirements for D2 receptor antagonism can leverage the differential affinity of (S)-(+)- versus (R)-(-)-octoclothepin enantiomers, which has been mechanistically attributed to the correct versus incorrect orientation of the ammonium hydrogen in the receptor binding pocket [3][4]. This stereochemical differentiation, combined with available X-ray crystallographic data and molecular mechanics analyses [4], provides a well-characterized system for computational modeling, pharmacophore development, and studies of enantioselective receptor interactions.

Polypharmacological Tool for Investigating Concurrent D2/5-HT2 Antagonism and NE Uptake Inhibition

Octoclothepin maleate's unique combination of D2/5-HT2 receptor antagonism and norepinephrine uptake inhibition [5][4] makes it suitable for research examining polypharmacological approaches to neuropsychiatric conditions. Unlike classical D2-selective agents that lack monoamine uptake activity, octoclothepin provides a single-compound tool for simultaneously modulating dopaminergic, serotonergic, and noradrenergic systems. This profile is particularly relevant for studies exploring therapeutic strategies that combine antipsychotic and antidepressant-like mechanisms, where separate administration of multiple tool compounds would introduce confounding pharmacokinetic variables.

Comparative Pharmacology Studies Requiring Quantified Rank-Order In Vivo Potency Data

For researchers conducting comparative pharmacology studies of neuroleptic agents, octoclothepin maleate offers the advantage of well-documented rank-order potency data in defined in vivo assays. The compound's potency ranking as the second most effective antagonist of DMT-induced hyperthermia among 14 tested neuroleptics, combined with its comparatively weaker antagonism of amphetamine-induced hyperthermia [6], provides a quantifiable reference point for calibrating experimental systems and validating assay sensitivity. This differential rank-order profile across distinct hyperthermia models enables researchers to select octoclothepin when a neuroleptic with preferential tryptaminergic pathway engagement is required, as opposed to compounds like haloperidol that show the reverse potency pattern [6].

Quote Request

Request a Quote for Octoclothepin maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.